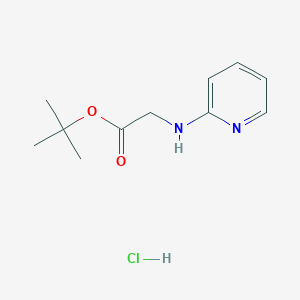
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H2Br2F3NS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar solvents and mild heating.
Addition Reactions: Reagents include primary and secondary amines, alcohols, and thiols. Conditions often involve room temperature or slight heating in the presence of a base.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction are less commonly reported but may involve standard oxidizing and reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include substituted phenyl isothiocyanates.
Addition Products: Products include thioureas, ureas, and other addition compounds formed by the reaction of the isothiocyanate group with nucleophiles.
科学的研究の応用
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to potential biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the bromine substitutions.
2,6-Dibromo-4-(trifluoromethyl)phenylboronic acid: Similar substitution pattern but with a boronic acid group instead of an isothiocyanate group.
Uniqueness
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This combination of substituents makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C8H2Br2F3NS |
|---|---|
分子量 |
360.98 g/mol |
IUPAC名 |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Br2F3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChIキー |
PRTDGKRBLACVJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)








![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
